
N,N-diethyl-6-phenoxypyrimidin-4-amine
Overview
Description
N,N-diethyl-6-phenoxypyrimidin-4-amine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. This compound is characterized by the presence of a pyrimidine ring substituted with diethylamino and phenoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-6-phenoxypyrimidin-4-amine typically involves the reaction of 6-chloropyrimidine with diethylamine and phenol. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the chlorine atom with the diethylamino group. The phenoxy group is introduced through a nucleophilic aromatic substitution reaction. The reaction conditions often include heating the reactants in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-6-phenoxypyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidines with different functional groups.
Scientific Research Applications
N,N-diethyl-6-phenoxypyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-diethyl-6-phenoxypyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: Similar structure with a thieno ring instead of a phenoxy group.
N,N-dimethyl-5-nitro-6-[3-(trifluoromethyl)phenoxy]-4-pyrimidinamine: Contains a nitro group and trifluoromethyl substitution.
Uniqueness
N,N-diethyl-6-phenoxypyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino and phenoxy groups enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Q & A
Q. Basic: How can researchers optimize the synthesis of N,N-diethyl-6-phenoxypyrimidin-4-amine?
Q. Advanced: What structural modifications of the pyrimidine core enhance target binding affinity in kinase inhibition studies?
- Methodological Answer (Basic):
Synthesis typically involves nucleophilic substitution between 6-phenoxypyrimidin-4-amine and diethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Optimization requires controlling reaction time, temperature, and stoichiometry to minimize byproducts like mono-alkylated intermediates . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield. - Methodological Answer (Advanced):
Introduce electron-withdrawing groups (e.g., fluorine) at the pyrimidine C2 position to enhance electrophilicity and binding to kinase ATP pockets. Replace the phenoxy group with bulkier aryl ethers (e.g., 3,5-dimethylphenoxy) to improve hydrophobic interactions. Confirm modifications via X-ray crystallography to assess dihedral angles between substituents and the pyrimidine plane .
Q. Basic: What analytical techniques are critical for characterizing this compound?
Q. Advanced: How can computational modeling predict intermolecular interactions in crystal structures?
- Methodological Answer (Basic):
Use ¹H/¹³C NMR to confirm substitution patterns (e.g., diethylamino proton shifts at δ 1.2–1.4 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 314.176). HPLC (C18 column, acetonitrile/water) assesses purity (>95%) . - Methodological Answer (Advanced):
Perform molecular docking (AutoDock Vina) to predict binding modes with biological targets (e.g., EGFR kinase). Molecular dynamics (MD) simulations (GROMACS) evaluate stability of ligand-protein complexes over 100 ns trajectories. Compare results with experimental crystallographic data (e.g., C–H⋯π interactions in co-crystals) .
Q. Basic: How do researchers assess the compound’s biological activity in antimicrobial assays?
Q. Advanced: What mechanisms underlie its antifungal activity against Candida albicans?
- Methodological Answer (Basic):
Conduct broth microdilution assays (CLSI guidelines) to determine MIC values. Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Include positive controls (e.g., fluconazole) and solvent controls (DMSO ≤1%) . - Methodological Answer (Advanced):
Use time-kill kinetics to evaluate fungicidal vs. fungistatic effects. Perform proteomic profiling (LC-MS/MS) to identify upregulated stress-response proteins (e.g., HSP90). Validate target engagement via enzyme inhibition assays (e.g., lanosterol demethylase activity) .
Q. Basic: How should researchers resolve contradictions in bioactivity data across studies?
Q. Advanced: What experimental designs mitigate batch-to-batch variability in in vitro assays?
- Methodological Answer (Basic):
Replicate assays in triplicate using independent compound batches. Standardize cell lines (ATCC authentication) and culture conditions (e.g., RPMI-1640 + 10% FBS). Perform dose-response curves (IC₅₀ calculations) with nonlinear regression analysis . - Methodological Answer (Advanced):
Apply structure-activity relationship (SAR) models to identify confounding substituents (e.g., trifluoromethyl groups altering logP). Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and rule out assay artifacts .
Q. Basic: What strategies improve aqueous solubility for in vivo pharmacokinetic studies?
Q. Advanced: How do nanoformulations enhance bioavailability in rodent models?
- Methodological Answer (Basic):
Use co-solvent systems (e.g., 10% DMSO + 20% PEG-400 in saline) for intravenous administration. Measure solubility via shake-flask method (UV-Vis spectroscopy at λ_max 265 nm) . - Methodological Answer (Advanced):
Develop nanoparticle formulations (e.g., PLGA encapsulation via solvent evaporation). Characterize particle size (DLS: 150–200 nm) and drug loading (HPLC). Assess bioavailability in Sprague-Dawley rats via LC-MS/MS plasma pharmacokinetics .
Q. Basic: How does the phenoxy group influence SAR in kinase inhibition?
Q. Advanced: Can QSAR models predict off-target effects against non-kinase enzymes?
- Methodological Answer (Basic):
Replace phenoxy with 4-methoxyphenyl to enhance π-stacking with kinase hinge regions. Test inhibitory activity via ADP-Glo™ kinase assays (IC₅₀ < 100 nM for Abl1) . - Methodological Answer (Advanced):
Build 3D-QSAR models (CoMFA/CoMSIA) using alignment-free descriptors. Validate against cytochrome P450 inhibition data (e.g., CYP3A4) to predict metabolic stability .
Q. Basic: What storage conditions preserve long-term stability?
Q. Advanced: How do degradation products impact biological assay reproducibility?
- Methodological Answer (Basic):
Store at –20°C under argon in amber vials. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC purity checks . - Methodological Answer (Advanced):
Identify degradation pathways (e.g., hydrolysis of ethyl groups) using LC-QTOF-MS . Quantify genotoxic impurities (e.g., nitroso derivatives) per ICH M7 guidelines .
Q. Basic: What challenges arise during scale-up from milligram to gram quantities?
Q. Advanced: How can continuous flow reactors improve yield in multi-step syntheses?
- Methodological Answer (Basic):
Optimize work-up procedures (e.g., liquid-liquid extraction vs. filtration) to reduce losses. Use patent literature (e.g., WO2017125891) to identify scalable protecting groups . - Methodological Answer (Advanced):
Implement flow chemistry for exothermic steps (e.g., SNAr reactions). Integrate in-line FTIR for real-time monitoring of intermediate formation .
Q. Basic: How do researchers identify molecular targets in phenotypic screens?
Q. Advanced: What chemoproteomic approaches map off-target interactions?
- Methodological Answer (Basic):
Use thermal shift assays (CETSA) to detect target stabilization in cell lysates. Validate hits via CRISPR-Cas9 knockout of candidate genes . - Methodological Answer (Advanced):
Apply activity-based protein profiling (ABPP) with clickable probes. Analyze data via MaxQuant for label-free quantification of engaged proteins .
Q. Basic: What safety protocols are essential for handling this compound?
Q. Advanced: How do in vitro toxicology models predict hepatotoxicity risk?
- Methodological Answer (Basic):
Follow GLP guidelines for PPE (gloves, lab coat) and fume hood use. Screen acute toxicity in HepG2 cells (MTT assay; IC₅₀ > 50 μM) . - Methodological Answer (Advanced):
Conduct high-content screening (HCS) for mitochondrial toxicity (JC-1 staining) and reactive metabolite trapping (GSH adducts via LC-MS) .
Properties
IUPAC Name |
N,N-diethyl-6-phenoxypyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-3-17(4-2)13-10-14(16-11-15-13)18-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUKGYNTLYICDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=NC=N1)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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